4-Chloro-3-hydroxypyridine

Beschreibung

Structural Classification within Heterocyclic Compounds

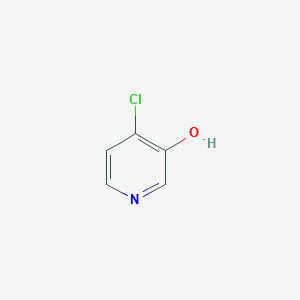

4-Chloro-3-hydroxypyridine, also known as 4-chloropyridin-3-ol, belongs to the broad class of organic molecules known as heterocyclic compounds. evitachem.comchemicalbook.com Specifically, it is a derivative of pyridine (B92270), which is a six-membered aromatic ring containing one nitrogen atom. evitachem.comchemicalbook.com This classifies it as a heteroaromatic compound. The core pyridine ring is substituted at two positions: with a chlorine atom at the C-4 position and a hydroxyl group at the C-3 position. uni.lusigmaaldrich.com The presence of these functional groups on the pyridine nucleus is central to its chemical properties and reactivity.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-chloropyridin-3-ol | uni.lusigmaaldrich.com |

| CAS Number | 96630-88-5 | chemicalbook.comambeed.comsynthonix.com |

| Molecular Formula | C₅H₄ClNO | chemicalbook.comuni.luambeed.com |

| Molecular Weight | 129.54 g/mol | sigmaaldrich.comambeed.com |

| InChI Key | GQORRJKLCCMNPX-UHFFFAOYSA-N | uni.lusigmaaldrich.comambeed.com |

| Canonical SMILES | C1=CN=CC(=C1Cl)O | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

| TPSA | 33.12 Ų | ambeed.com |

| Log Po/w (XLOGP3) | 1.12 | ambeed.com |

Academic Significance and Research Context in Pyridine Chemistry

The academic significance of this compound lies in its utility as a versatile intermediate in synthetic organic chemistry. ambeed.comprepchem.com Derivatives of 3-hydroxypyridine (B118123) are of particular interest due to their potential biocidal properties. researchgate.net The reactivity of the compound is dictated by its functional groups and the electronic nature of the pyridine ring.

In the context of pyridine chemistry, 3-hydroxypyridines are known to be able to react at either the nitrogen atom of the ring or the oxygen atom of the hydroxyl group, depending on the specific reactants and conditions. researchgate.net For instance, research on the reactions of various hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene has shown that 3-hydroxypyridine reacts at the oxygen atom. researchgate.net

The utility of this compound as a synthetic precursor is demonstrated in multi-step syntheses. One documented pathway involves the preparation of this compound-N-oxide from 4-nitro-3-hydroxy pyridine-N-oxide and acetyl chloride. prepchem.com This N-oxide is then reduced using Raney nickel as a catalyst to yield this compound. prepchem.com The resulting compound can be further functionalized. For example, it can be reacted with 4-nitrobenzyl bromide in the presence of a base to form 4-chloro-3-(4-nitrobenzyloxy)pyridine hydrochloride, which can subsequently be reacted with methyl iodide to produce 4-chloro-1-methyl-3-(4-nitrobenzyloxy)pyridinium iodide. prepchem.com These transformations highlight the role of this compound as a foundational molecule for accessing more substituted and complex pyridine derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQORRJKLCCMNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376204 | |

| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96630-88-5 | |

| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Hydroxypyridine and Its Analogues

Established Synthetic Pathways for 4-Chloro-3-hydroxypyridine

The synthesis of this compound can be approached through various established routes, with a common strategy involving the manipulation of functional groups on a pre-formed pyridine (B92270) ring.

A reliable method for preparing 4-substituted pyridines involves the deoxygenation of the corresponding pyridine-N-oxide. Pyridine-N-oxides are often more susceptible to certain substitution reactions than the parent pyridine, making this a strategic two-step approach. google.com The synthesis of the target compound begins with the corresponding N-oxide, this compound-N-oxide.

The subsequent reduction of the N-oxide to the parent pyridine is a high-yielding transformation. This deoxygenation can be accomplished using various reducing agents. A classic and effective method involves the use of iron powder in acetic acid, which quantitatively reduces the N-oxide functionality without affecting other substituents like the chloro or hydroxyl groups. sciencemadness.org Other reagents, such as sulfur dioxide or diboron (B99234) compounds, have also been employed for the reduction of substituted pyridine-N-oxides. google.comnih.gov The general reaction is summarized below.

Table 1: Reagents for the Reduction of Pyridine-N-Oxides

| Reagent System | Notes |

| Iron (Fe) / Acetic Acid | Provides quantitative reduction of 4-substituted pyridine-N-oxides. sciencemadness.org |

| Sulfur Dioxide (SO₂) / H₂O | Effective for a range of substituted pyridine-N-oxides. google.com |

| Bis(pinacolato)diboron | A metal-free method that proceeds under mild conditions. nih.gov |

| Phosphorus Trichloride (PCl₃) | Can achieve deoxygenation but may also react with other functional groups. |

Advanced Synthetic Approaches and Chemical Transformations

The strategic placement of the chloro and hydroxyl groups on the pyridine ring makes this compound a valuable precursor for a wide array of more complex molecules. Advanced synthetic methods leverage these functional groups to build diverse chemical scaffolds.

The 3-hydroxy group on the pyridine scaffold is analogous to the hydroxyl group in phenols, enabling it to participate in reactions that form fused heterocyclic systems. One such transformation is the synthesis of pyridopyrones, also known as azacoumarins. While direct synthesis from this compound is specific, the general strategy involves the condensation of the 3-hydroxypyridine (B118123) moiety with a 1,3-dicarbonyl compound, such as a β-ketoester.

This type of reaction, exemplified by the Pechmann condensation, typically proceeds under acidic conditions. The mechanism involves an initial transesterification or Michael addition followed by an intramolecular cyclization and dehydration to form the fused pyrone ring. The presence of the chloro-substituent at the 4-position can influence the electronic properties of the ring, affecting the reactivity of the hydroxyl group and the pyridine nitrogen.

The chlorine atom at the C4 position of the pyridine ring is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. thieme-connect.com As an "activated" aryl chloride, it readily participates in a variety of these transformations, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net

Common palladium-catalyzed reactions for functionalizing chloropyridines include:

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond, typically yielding aryl- or heteroaryl-substituted pyridines. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for this transformation. thieme-connect.com

Heck Coupling: This reaction forms a C-C bond by coupling the chloropyridine with an alkene.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloropyridine with an amine.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of dichloropyridines with high selectivity. nih.gov The reactivity can also be influenced by non-covalent interactions between the pyridine substrate and other components in the reaction mixture. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions on Chloropyridines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(dppb)Cl₂ thieme-connect.comacs.org |

| Negishi | Organozinc Reagent | C-C (sp²-sp², sp²-sp³) | Pd/IPr nih.gov |

| Kumada | Grignard Reagent | C-C (sp²-sp², sp²-sp³) | Pd/IPr nih.gov |

| Mizoroki-Heck | Alkene | C-C (sp²-sp²) | Palladium Acetate researchgate.net |

The introduction of a carboxylic acid group onto the this compound scaffold further enhances its utility as a synthetic building block. The compound This compound-2-carboxylic acid is a known derivative, demonstrating that carboxylation adjacent to the pyridine nitrogen is feasible. biosynth.comsigmaaldrich.com

The synthesis of such derivatives can be achieved through several routes. One common method is ortho-directed metallation, where the 3-hydroxyl group directs a strong base (like lithium diisopropylamide, LDA) to deprotonate the C2 position. The resulting lithiated intermediate can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group. Alternatively, synthetic routes may begin with precursors that already contain the desired carboxylic acid or a precursor functional group.

The functional handles on this compound make it an excellent starting point for constructing more elaborate heterocyclic systems. The palladium-catalyzed cross-coupling reactions discussed previously are a primary tool for this purpose, allowing for the connection of the pyridine core to other aromatic or heteroaromatic rings to create biaryl and heterobiaryl structures. acs.org For example, a Suzuki coupling at the C4 position can be the key step in building up a larger, conjugated system. thieme-connect.com

Furthermore, the combination of the chloro and hydroxyl groups allows for sequential functionalization. For instance, the chloro group can be displaced via a cross-coupling reaction, and the hydroxyl group can then be used to direct further substitution or to participate in a cyclization reaction to form a fused ring system, such as an azacoumarin. This step-wise approach provides a controlled and versatile pathway to complex, highly substituted heterocyclic molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Chloro-3-hydroxypyridine, ¹H and ¹³C NMR spectra are used to confirm the connectivity and arrangement of atoms.

The ¹H NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C3) and the carbon atom bonded to the chlorine atom (C4) would have characteristic chemical shifts that confirm the substitution pattern. While specific experimental data for this compound is not extensively detailed in the provided literature, analysis of related compounds such as 3-hydroxypyridine (B118123) provides a basis for expected spectral features. researchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted NMR Data for this compound This table is based on general principles and data from analogous structures, as specific experimental values for the target compound are not detailed in the provided search results.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H2 | ~8.0-8.2 | d |

| ¹H | H5 | ~7.2-7.4 | d |

| ¹H | H6 | ~8.1-8.3 | s |

| ¹H | OH | Variable | s (broad) |

| ¹³C | C2 | ~140-145 | - |

| ¹³C | C3 | ~150-155 | - |

| ¹³C | C4 | ~125-130 | - |

| ¹³C | C5 | ~120-125 | - |

| ¹³C | C6 | ~145-150 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for the aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A distinct absorption corresponding to the C-Cl stretch would also be present at a lower frequency, typically in the 600-800 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorption bands in the UV region. For 3-hydroxypyridine, absorption maxima are observed that are characteristic of its electronic structure. researchgate.net The presence of the chlorine substituent in this compound would be expected to cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption maxima.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound This table presents expected values based on typical functional group frequencies and data from related pyridine compounds. researchgate.net

| Spectroscopy | Feature | Expected Range/Value | Assignment |

|---|---|---|---|

| IR | Absorption Band | 3200-3600 cm⁻¹ | O-H stretch (hydroxyl) |

| IR | Absorption Band | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| IR | Absorption Band | 1400-1600 cm⁻¹ | Aromatic C=C and C=N stretch |

| IR | Absorption Band | 600-800 cm⁻¹ | C-Cl stretch |

| UV-Vis | λmax | ~260-290 nm | π → π* transitions |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₅H₄ClNO, giving it a molecular weight of approximately 129.54 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 129. A characteristic isotopic peak (M+2) at m/z 131, with an intensity of about one-third of the M⁺ peak, would be expected due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for hydroxypyridines include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). jcsp.org.pk For this compound, initial fragmentation could involve the loss of a chlorine radical (Cl•) or a molecule of HCl. Subsequent fragmentation of these primary ions would lead to other characteristic peaks in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound This table outlines the expected molecular ion and major fragments based on the compound's structure and known fragmentation patterns of related molecules. jcsp.org.pk

| m/z | Ion/Fragment | Significance |

|---|---|---|

| 129/131 | [C₅H₄ClNO]⁺ | Molecular Ion (M⁺) and M+2 isotope peak |

| 94 | [M - Cl]⁺ | Loss of a chlorine atom |

| 101/103 | [M - CO]⁺ | Loss of carbon monoxide |

| 67 | [M - Cl - HCN]⁺ | Loss of chlorine followed by hydrogen cyanide |

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, confirming its molecular geometry. This technique also elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

While specific crystallographic data for this compound is not available in the provided search results, studies on structurally similar molecules demonstrate the type of information that can be obtained. researchgate.netmdpi.com Such an analysis would yield the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information provides an unambiguous confirmation of the compound's structure in the solid state.

Table 4: Example of Crystallographic Data from a Related Substituted Pyridine Compound Note: The following data is for 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide and serves only as an example of the parameters determined by X-ray diffraction. This is NOT the data for this compound. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.0933(2) |

| b (Å) | 23.0910(3) |

| c (Å) | 10.6831(2) |

| β (°) | 90.064(1) |

| Volume (ų) | 4710.00(12) |

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Hydroxypyridine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.

Density Functional Theory (DFT): DFT calculations have been employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. ijesit.comnanobioletters.com For molecules like 5-chloro-2-hydroxypyridine, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been used to compute structural parameters and vibrational wavenumbers. ijesit.com These theoretical calculations often show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, validating the computational models used. ijesit.comnanobioletters.com The calculated bond lengths and angles help in the detailed structural elucidation of such compounds. nanobioletters.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. ijesit.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov For pyridine derivatives, the HOMO-LUMO energy gap helps explain charge transfer interactions within the molecule. ijesit.com Quantum chemical calculations provide the energies of these frontier orbitals, which are then used to calculate various global reactivity descriptors. nih.govnih.gov

Below is a table summarizing key quantum chemical parameters that are typically calculated using the HOMO and LUMO energies.

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table is generated based on established DFT principles. nih.gov

Molecular Dynamics Simulations and Molecular Docking for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-chloro-3-hydroxypyridine, and a biological target, typically a protein.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns with specific biological targets. nih.govnih.gov For instance, docking studies on 4-pyridone derivatives have been used to investigate their antimalarial activity by simulating their interaction with the cytochrome bc1 complex. nih.gov The results of docking simulations are often expressed as a binding affinity or docking score (e.g., in kcal/mol), with lower values indicating a more favorable interaction. nih.govnih.gov Key interactions identified through docking include hydrogen bonds and van der Waals interactions with crucial amino acid residues in the protein's active site. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the ligand-receptor interaction, MD simulations can be used to study the dynamic behavior of the complex over time. These simulations provide insights into the stability of the ligand-protein complex and can reveal conformational changes that occur upon binding. Further molecular dynamic studies can be suggested to determine the stability of ligand-protein complexes identified through docking. nih.gov

The following table illustrates the kind of data obtained from a molecular docking study, using hypothetical targets for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase A | -8.2 | Tyr204, Leu173, Val123 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| HIV-1 Protease | -6.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, Hydrophobic |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are essential tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com

To build a QSAR model, a set of compounds with known activities is used. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., chemical potential, dipole moment), thermodynamic, or topological. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to find the best correlation between the descriptors and the observed activity. nih.govmdpi.com

For example, a QSAR study on 4-pyridone derivatives for their antimalarial activity identified electronic potential, dipole moment, partition coefficient, and molar refractivity as key descriptors. nih.gov Similarly, QSAR studies on 3-hydroxypyridine-4-one derivatives have revealed the importance of topological parameters for their antimicrobial activity. mdpi.com The predictive power of a QSAR model is assessed through validation techniques, such as leave-one-out cross-validation (Q²). nih.gov A robust QSAR model can then be used to predict the activity of novel, untested compounds. nih.gov

| QSAR Model Component | Description | Example from Pyridone Studies |

| Dependent Variable | The biological activity or property to be predicted. | Antimalarial activity (pIC50). nih.govmdpi.com |

| Independent Variables | Calculated molecular descriptors. | Electronic potential, dipole moment, partition coefficient (logP), molar refractivity. nih.gov |

| Statistical Method | The algorithm used to create the mathematical model. | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS). mdpi.com |

| Validation Metrics | Statistical parameters to assess the model's robustness and predictability. | Correlation coefficient (r²), Cross-validation coefficient (Q²). nih.gov |

Theoretical Investigations of Tautomerism and Conformational Analysis

Hydroxypyridines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. wayne.educhemtube3d.com Theoretical calculations are crucial for understanding the factors that influence this equilibrium, such as substituents and solvent effects.

Tautomerism: Computational studies, often using ab initio or DFT methods, can predict the relative stabilities of different tautomers. wayne.edu For the parent 4-hydroxypyridine/4-pyridone system, theoretical calculations have shown that the pyridone form is more stable in the gas phase. wayne.edu The introduction of a chlorine substituent, as in this compound, can influence the position of this equilibrium. nih.govnih.gov Computational investigations on chloro-substituted 2-hydroxypyridines have demonstrated that the position of the chlorine atom significantly affects the relative populations of the lactim (hydroxy) and lactam (pyridone) forms. nih.gov For instance, chlorination at certain positions can stabilize one tautomer over the other. nih.gov Solvent effects also play a critical role, with polar solvents often favoring the more polar pyridone tautomer. nih.gov

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For molecules like this compound, theoretical calculations can be used to identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the orientation of the hydroxyl group. The planarity and geometry of the molecule are determined by optimizing the structure to find the lowest energy conformation.

| Tautomer | General Structure | Key Features | Relative Stability Factors |

| Hydroxy Form (Lactim) | Pyridine ring with -OH group | Aromatic ring, hydroxyl proton | Substituent effects, gas phase preference in some analogues. nih.gov |

| Pyridone Form (Lactam) | Pyridone ring with C=O group | Carbonyl group, NH proton, still aromatic due to N lone pair delocalization. chemtube3d.com | Solvent polarity, greater aromaticity gain in some cases. nih.gov |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions are critical in determining the structure, stability, and function of molecules in chemical and biological systems. mdpi.comresearchgate.net this compound has the potential to participate in several types of non-covalent interactions, including hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxyl group (-OH) in this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. digitellinc.com Intramolecular hydrogen bonding can also occur between the hydroxyl group and the adjacent chlorine atom. nih.gov Theoretical studies allow for a detailed analysis of these interactions, including their strength and geometry. osti.gov The quasi-atomic orbital (QUAO) bonding analysis is one method used to rigorously explore intramolecular hydrogen bonds. digitellinc.com

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. mdpi.commdpi.com The chlorine atom in this compound can participate in halogen bonding. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (known as a σ-hole) along the axis of the C-Cl bond. mdpi.com This positive σ-hole can interact favorably with electron-rich sites like the nitrogen or oxygen atoms of other molecules. researchgate.net Theoretical models are used to explore the features of these interactions, and computational analyses can quantify their strength and the contributions from electrostatic and induction energy components. researchgate.net In some cases, hydrogen bonding and halogen bonding can act synergistically, where an intramolecular hydrogen bond to the halogen atom can enhance its ability to act as a halogen bond donor. nih.gov

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | -OH group | Pyridine N, Hydroxyl O | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. osti.gov |

| Halogen Bond | Chlorine atom (σ-hole) | Lewis bases (e.g., N, O atoms) | A directional, non-covalent interaction involving a halogen atom as an electrophilic center. mdpi.com |

Biological and Pharmaceutical Research of 4 Chloro 3 Hydroxypyridine Derivatives and Analogues

Biological Activity Screening and Evaluation of Related Scaffolds

The inherent reactivity and binding capabilities of the 3-hydroxypyridinone ring system, modified by a chloro-substituent, have prompted comprehensive screening against numerous biological targets. These investigations have revealed a broad spectrum of activities, from enzyme inhibition to metal chelation.

Enzyme Inhibition Potentials (e.g., Tyrosinase, HIV-1 Integrase, Carbonic Anhydrase, MAP Kinase)

Derivatives of the 3-hydroxypyridinone scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Tyrosinase: Tyrosinase is a crucial copper-containing enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents addressing hyperpigmentation. uni-tuebingen.de Derivatives of 3-hydroxypyridin-4-one have been synthesized and shown to be effective tyrosinase inhibitors. The design of these inhibitors often involves hybridizing the 3-hydroxypyridin-4-one core with other pharmacophores, such as acylhydrazone, which is known for its metal-chelating properties. mdpi.com One study identified a derivative, compound 6b , bearing a 4-hydroxy-3-methoxy substitution, as a particularly promising competitive inhibitor of tyrosinase, with an activity level comparable to the well-known inhibitor, kojic acid. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridine-4-one Derivatives

| Compound | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6b | 4-OH-3-OCH₃ | 25.82 | mdpi.com |

| 6e | - | 94.73 | mdpi.com |

| 6f | - | 88.30 | mdpi.com |

| 6h | - | 83.94 | mdpi.com |

| Kojic Acid | (Standard) | - | mdpi.com |

HIV-1 Integrase: The HIV-1 integrase (IN) enzyme is essential for the replication of the virus, making it a validated target for antiretroviral therapy. nih.gov Research into novel HIV-1 IN inhibitors has led to the development of 3-hydroxy-pyridine-4-one (HPO) derivatives. Studies have shown that these analogues can exhibit favorable inhibitory activities in the low micromolar range. nih.gov Notably, halogenated derivatives demonstrated the best biological profiles, combining potent inhibition of HIV-1 IN with reduced cellular toxicity. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes. Certain isoforms, particularly hCA IX and hCA XII, are associated with cancer. researchgate.net Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of these enzymes. By using "click tailing" modifications, researchers have developed compounds with significant inhibitory activity and selectivity. For instance, some compounds showed a notable preference for the cancer-associated hCA IX isoform over the ubiquitous hCA II, or high selectivity between the two transmembrane isoforms, hCA IX and hCA XII. researchgate.net

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Pyridine-3-sulfonamide Derivatives

| Isoform | Kᵢ Range of Synthesized Compounds | Reference |

|---|---|---|

| hCA I | Broad Range | researchgate.net |

| hCA II | Kᵢ as low as 271 nM | researchgate.net |

| hCA IX | Kᵢ as low as 137 nM | researchgate.net |

| hCA XII | Kᵢ as low as 91 nM | researchgate.net |

MAP Kinase: Mitogen-activated protein (MAP) kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis, and their dysregulation is linked to diseases like cancer. uni-tuebingen.de While direct studies on 4-chloro-3-hydroxypyridine are limited, related heterocyclic scaffolds have been explored as MAP kinase inhibitors. For example, various pyrido[4,3-d]pyrimidin-2-one platforms have been synthesized and investigated for their ability to inhibit p38 MAP kinase. nih.gov This suggests that pyridine-based cores could be adapted to target this important class of enzymes.

Antimicrobial and Antifungal Efficacy Investigations

The pyridine (B92270) ring is a common feature in many antimicrobial agents. Studies have shown that pyridine derivatives, particularly those bearing chloro and hydroxy groups, can exhibit excellent antimicrobial activity against a range of pathogens. nih.gov Diquaternary salts of 4,4'-bipyridinium have demonstrated remarkable antimicrobial and antifungal properties. nih.gov The antimicrobial potential of pyridine compounds has been tested against bacteria such as S. aureus, E. coli, and fungi like C. albicans. nih.gov Furthermore, a compound identified as 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone was found to reduce the pathogenicity of C. albicans, showcasing the potential of chloro-substituted phenyl derivatives in antifungal research. medchemexpress.com The linkage of pharmacophores like coumarin (B35378) and 1,2,3-triazole has also been explored to generate hybrid molecules with significant antibacterial activity, particularly against Enterococcus faecalis. chemimpex.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) can cause significant oxidative damage to cells, contributing to various diseases. mdpi.com The 3-hydroxypyridin-4-one scaffold possesses intrinsic antioxidant capabilities due to its chemical structure. These compounds can act as potent radical scavengers, a property that has been evaluated both experimentally and theoretically. mdpi.comselleckchem.com The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. mdpi.com Computational studies using density functional theory (DFT) have helped to explain the mechanisms behind their radical scavenging activity, identifying specific derivatives with significant antioxidant potential. nih.gov This activity is attributed to their ability to donate a hydrogen atom, stabilizing free radicals. nih.gov

Table 3: Antioxidant Activity of Selected Hydroxypyridinone Derivatives

| Compound | Assay | Measurement | Reference |

|---|---|---|---|

| HP3 & HP4 | DPPH Scavenging | Significant Activity | nih.gov |

| Va & Vb | DPPH Scavenging | Best Antioxidant Effect | mdpi.comselleckchem.com |

Metal Chelation Properties and Applications (e.g., Iron Chelators)

One of the most extensively studied properties of 3-hydroxypyridinones is their exceptional ability to chelate hard metal ions, particularly iron(III). researchgate.netbiosynth.com This makes them highly attractive for developing treatments for iron overload diseases. biosynth.com The bidentate O,O-donor set provided by the ortho-positioned keto and hydroxy groups allows for the formation of highly stable complexes with Fe³⁺. researchgate.net

The affinity of a chelator for iron is often quantified by its pFe³⁺ value. A higher pFe³⁺ value indicates a greater ability to sequester iron at physiological pH. chemicalbook.com Research has shown that structural modifications to the 3-hydroxypyridin-4-one ring can significantly enhance this value. For example, introducing a 1'-hydroxyalkyl group at the 2-position was found to improve pFe³⁺ values by several orders of magnitude compared to the benchmark drug Deferiprone. nih.gov The development of multidentate ligands, such as hexadentate tripodal chelators, further increases the affinity and specificity for iron. orientjchem.org

Table 4: Iron(III) Affinity (pFe³⁺) of Selected 3-Hydroxypyridin-4-one Chelators

| Compound | Description | pFe³⁺ Value | Reference |

|---|---|---|---|

| Deferiprone | Bidentate (Standard) | 19.4 | nih.gov |

| 1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate with 2-position substituent | 21.4 | nih.gov |

| 1,6-Dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate with 2-position substituent | 21.5 | nih.gov |

| 2-Amido-3-hydroxypyridin-4(1H)-one derivative | Bidentate with 2-position substituent | 21.7 | chemicalbook.com |

| Hexadentate 3,4-HOPO | Tripodal Hexadentate | Highest among tested hexadentate HOPOs | orientjchem.org |

Research in Specific Disease Areas (e.g., Oncology, Cardiovascular Research, Neuroscience, Infectious Diseases)

The diverse biological activities of this compound analogues have led to their investigation in several major disease areas.

Oncology: The potential of these compounds in cancer therapy is being explored through multiple mechanisms. Their ability to inhibit cancer-associated enzymes like carbonic anhydrase IX and XII presents a targeted approach. researchgate.net Additionally, the iron chelation properties of hydroxypyridinones are relevant, as cancer cells often have an increased demand for iron. chemicalbook.com Furthermore, structure-activity relationship (SAR) studies of various pyridine derivatives have identified compounds with significant antiproliferative activity against cancer cell lines. mdpi.com

Cardiovascular Research: While direct research on this specific scaffold is limited, related pyridine structures are well-known in cardiovascular medicine. Dihydropyridine-type calcium channel blockers, for example, are widely used as vasodilators. nih.gov This suggests that the pyridine core can be tailored to interact with cardiovascular targets.

Neuroscience: Hydroxypyridinone-based chelators are being investigated as potential therapeutics for neurodegenerative conditions like Alzheimer's disease. researchgate.net The hypothesis is that by chelating excess metal ions in the brain, these compounds can mitigate metal-induced oxidative stress and protein aggregation. selleckchem.com

Infectious Diseases: As detailed previously, these compounds have demonstrated potential as antimicrobial, antifungal, and antiviral agents. nih.govmedchemexpress.com Their efficacy as inhibitors of essential viral enzymes like HIV-1 integrase positions them as promising leads for the development of new anti-infective therapies. nih.gov

Medicinal Chemistry and Drug Design Applications

The 3-hydroxypyridinone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net The pyridinone ring is relatively easy to synthesize and can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Drug design strategies frequently involve:

Functionalization: Introducing various substituents onto the pyridine ring to modulate properties like lipophilicity, target affinity, and selectivity. SAR studies have shown that the number and position of groups like methoxy, chloro, and amino can dramatically affect antiproliferative activity. mdpi.com

Bioisosteric Replacement: Swapping parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Hybridization: Combining the 3-hydroxypyridinone core with other known pharmacophores to create multi-target-directed ligands (MTDLs). This approach has been used to create potent tyrosinase inhibitors and metal-chelating agents for neurodegenerative diseases. mdpi.comselleckchem.com

Increasing Denticity: For metal chelation, bidentate 3-hydroxypyridinone units can be linked together to form tetradentate, hexadentate, or octadentate chelators, which dramatically increases their affinity and specificity for target metal ions. nih.govorientjchem.org

These medicinal chemistry approaches allow for the fine-tuning of this compound derivatives to optimize their therapeutic potential across a wide spectrum of diseases.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The therapeutic potential of compounds derived from the this compound scaffold is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing these derivatives for enhanced potency and selectivity.

A significant class of compounds developed from this scaffold are 3-pyridyl ethers. Research into these molecules has revealed critical insights into the structural requirements for high-affinity binding to nAChRs, particularly the α4β2 subtype, which is a key target for conditions such as nicotine (B1678760) addiction and neurodegenerative diseases.

Key findings from SAR studies on isoxazolylpyridine ethers, which are analogues of the 3-pyridyl ethers derived from this compound, highlight several important structural features:

The Azetidine (B1206935) Ring: The presence of a 3-(azetidinyl)oxy) moiety is crucial for high-affinity binding. For instance, the azetidine derivative 13 in the isoxazolylpyridine ether series displays a high binding affinity (Ki = 0.17 nM) for the α4β2 nAChR. nih.gov

The Isoxazole (B147169) Moiety: Modifications to the isoxazole ring, which serves as a bioisostere for the pyridine ring in some analogues, significantly impact both binding affinity and functional activity. For example, the placement and nature of substituents on the isoxazole ring can fine-tune the compound's agonist or antagonist profile.

Comparison of Azacycles: SAR studies have also explored the effect of varying the size of the azacycle linked to the pyridyl ether. In one study on novel pyridyl ethers, variations in the azacycle ring size had dramatic effects on receptor binding affinity, with IC50s at the α4β2 nAChR ranging significantly. nih.gov

The lead optimization process for these compounds involves systematically modifying the scaffold to improve pharmacokinetic and pharmacodynamic properties. This iterative process of design, synthesis, and biological testing aims to identify candidates with the most favorable therapeutic profile.

| Compound | Structure | Binding Affinity (Ki, nM) | Functional Agonist Activity (EC50, nM) | Functional Inactivation (IC50, nM) |

|---|---|---|---|---|

| 13 | Azetidine derivative | 0.17 | 43 | 32 |

| 18 | Pyrrolidine analogue of 13 | 0.43 | >100 | >100 |

| 21 | Pyrrolidine derivative | 0.18 | >100 | >100 |

| 23 | Pyrrolidine derivative | 0.15 | >100 | >100 |

Data sourced from reference nih.gov

Development as a Scaffold for Novel Therapeutic Agents

The this compound core structure has proven to be a versatile scaffold for the development of novel therapeutic agents targeting nAChRs. Its utility lies in its ability to be chemically modified to produce ligands with high affinity and selectivity for specific nAChR subtypes.

One of the most notable therapeutic applications of this scaffold is in the creation of ligands for the α4β2 nAChR. A prominent example is the development of 3-(2(S)-azetidinylmethoxy)pyridine, also known as A-85380 . This compound, derived from a 3-hydroxypyridine (B118123) scaffold, exhibits subnanomolar affinity for the α4β2 receptor and has been a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes. uchile.clnih.gov The development of A-85380 demonstrated that the pyridyl ether structure could retain the high potency of earlier nAChR agonists like epibatidine (B1211577) while offering greater selectivity for central nAChRs over other subtypes. uchile.cl

Furthermore, the this compound scaffold has been utilized in the synthesis of compounds with potential applications in smoking cessation. For instance, a lead compound, VMY-2-95 , which incorporates the 4-chloro-3-pyridyl ether moiety, has been shown to significantly reduce nicotine self-administration in animal models. This effect is attributed to its action as a potent partial agonist at α4β2 nAChRs.

The adaptability of the this compound scaffold also extends to the development of radiolabeled ligands for in vivo imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The 5-iodo analogue of A-85380, for example, has been used to visualize and quantify α4β2 nAChR populations in the brain, aiding in the study of neurodegenerative diseases like Parkinson's and Alzheimer's disease. uchile.clnih.gov

The research into derivatives of this compound has led to the identification of compounds with antidepressant-like activity. Sazetidine-A, an analogue of A-85380, has demonstrated robust antidepressant effects in various animal models. nih.gov This finding opens up new avenues for the therapeutic application of this chemical scaffold beyond its traditional use in targeting nicotine addiction and cognitive disorders.

Investigation into Pharmacological Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific pharmacological pathways, primarily those involving neuronal nicotinic acetylcholine (B1216132) receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.

The primary mechanism of action for many of the potent derivatives, such as the 3-pyridyl ethers, is their function as agonists or partial agonists at the α4β2 nAChR subtype. nih.gov Upon binding to the receptor, these compounds induce a conformational change that opens the ion channel, allowing the influx of cations like sodium and calcium. This influx leads to depolarization of the neuronal membrane and subsequent modulation of neurotransmitter release.

The partial agonist activity of certain derivatives is particularly significant from a therapeutic standpoint. By activating the receptor to a lesser degree than a full agonist like acetylcholine or nicotine, these compounds can provide a level of receptor stimulation that is sufficient to alleviate withdrawal symptoms (in the case of smoking cessation) without producing the full reinforcing effects of nicotine. This modulation of the dopaminergic system, which is heavily influenced by α4β2 nAChRs, is a key aspect of their therapeutic potential in addiction.

The analgesic properties of compounds like A-85380 are also mediated by the α4β2 nAChR. nih.gov The antinociceptive effects are thought to involve the modulation of descending inhibitory pain pathways in the spinal cord, as well as actions at both central and peripheral sites for neuropathic pain. nih.gov

Furthermore, the investigation into the pharmacological pathways of these compounds has shed light on the phenomenon of nAChR upregulation. Chronic exposure to nicotinic agonists can lead to an increase in the number of receptors, a process that is implicated in nicotine dependence. Studies with derivatives of this compound have provided valuable tools to understand the molecular mechanisms underlying this upregulation.

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Pyridine (B92270) Ligands

Coordination chemistry explores compounds formed between metal centers and ligands. In this context, Metal-Organic Frameworks (MOFs) are a prominent class of porous, crystalline materials constructed from inorganic metal nodes and organic linkers. scispace.com The pyridine moiety is a common and effective ligand in the assembly of MOFs due to the coordinating ability of its nitrogen atom. The structure and function of these frameworks can be rationally designed by tuning the metal and organic components. scispace.com

While direct examples utilizing 4-Chloro-3-hydroxypyridine as the primary ligand are not extensively documented, research on its derivatives highlights its potential. For instance, a novel zinc(II) complex has been synthesized using related compounds, 4-chloropyridine-2-carboxylic acid and 3-hydroxypyridine-2-carboxylic acid. researchgate.netomu.edu.tr This work underscores the potential of functionalized pyridines in the molecular engineering of MOFs, which are gaining attention for technological applications in optics and photonics. researchgate.netomu.edu.tr The incorporation of metal ions into such organic ligands allows for control over the properties of the resulting material. researchgate.netomu.edu.tr

The versatility of pyridine ligands is further demonstrated in the construction of frameworks with various metals and topologies. Flexible tetrapyridine ligands have been used to construct new MOFs with Cu(II) and Cu(I), resulting in different network topologies such as diamondoid, PtS, and SrAl2, depending on the counterions. nih.gov Similarly, the ditopic ligand 4′-pyridyl-2,2′:6′,2′′-terpyridine reacts with iron(II) salts to assemble a 3-D porous ionic MOF. nih.govresearchgate.net These examples showcase the foundational role that pyridine-based ligands play in creating diverse and functional coordination frameworks.

Nonlinear Optical (NLO) Properties of this compound-Derived Complexes

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switches, signal processing, and communication technology. acs.org Organometallic complexes, particularly those involving pyridine derivatives, are promising candidates for NLO applications. researchgate.netomu.edu.tr

Research into a mixed-ligand zinc(II) complex derived from 4-chloropyridine-2-carboxylic acid and 3-hydroxypyridine-2-carboxylic acid provides significant insight into the NLO potential of systems related to this compound. researchgate.netomu.edu.tr The structural and spectroscopic properties of this Zn(II) complex were examined, and its NLO parameters were investigated through both static and frequency-dependent methods. researchgate.netomu.edu.tr While the complex showed weak second-order NLO properties, it was found to be quite promising for its third-order optical properties. omu.edu.tr

Computational studies on related molecules, such as 2-iodo-3-hydroxypyridine, further support the NLO potential of halogenated hydroxypyridines. acs.org Such computational methods can accelerate the development of more efficient organic NLO materials by predicting crystal structures and the resulting optical properties. acs.org

| Parameter | Description | Significance in NLO |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Crucial for effects like second-harmonic generation (SHG). |

| Second Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response. | Important for phenomena like the dc-Kerr effect and third-harmonic generation. |

This table describes key parameters used to evaluate the NLO properties of molecular complexes.

Crystal Engineering and Self-Assembly Phenomena Involving Pyridine Moieties

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. nih.gov It relies on the concept of "supramolecular synthons," which are robust and recurring hydrogen bond patterns that guide the assembly of molecules into predictable architectures. nih.gov The pyridine moiety is a key player in crystal engineering due to its ability to form reliable hydrogen bonds and other noncovalent interactions.

The self-assembly of molecules is driven by a combination of weak interactions, including hydrogen bonds, halogen bonds, and π–π stacking. The presence of a hydroxyl group and a nitrogen atom makes the pyridine moiety an excellent candidate for forming strong and directional O-H···N or N-H···O hydrogen bonds, which are fundamental to building supramolecular structures. For example, 3-aminophenol (B1664112) has been used as a co-crystallization agent to direct the formation of infinite 1-D ladder-like assemblies of bipyridine units through hydrogen bonding. researchgate.net

Role as Intermolecular Connectors in Material Design

Building upon the principles of self-assembly, pyridine-containing molecules often function as intermolecular connectors or "linkers" in the design of advanced materials. Their ability to connect molecular units, particularly metal centers, in a predictable manner is fundamental to the construction of coordination polymers and MOFs. libretexts.org

The linear or angular geometry of pyridine-based linkers can be exploited to create structures with specific dimensionalities and topologies. For instance, 4,4'-bipyridine, a classic linear bifunctional linker, is widely used to connect metal centers to form 1-D chains, 2-D grids, or 3-D frameworks. In one example, 4′-pyridyl-2,2′:6′,2′′-terpyridine acts as a ditopic linker to assemble a two-dimensional grid-like framework with iron(II), which then layers into a 3-D porous material. nih.gov

Beyond coordination bonds, hydrogen bonds can also be utilized to link molecules into extended networks. In the crystal structure of a rhenium(I) complex, uncoordinated pyridin-4(1H)-one molecules act as bridges, connecting two neighboring metal complexes through hydrogen bonds to form infinite chains. researchgate.net This demonstrates that even without direct metal coordination, pyridine moieties can serve as crucial connectors that define the architecture and properties of a material.

Broader Research Trajectories and Industrial Relevance

Role as Chemical Building Blocks in Organic Synthesis

Substituted pyridines are fundamental components in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The reactivity of the pyridine (B92270) ring, along with its substituents, allows for diverse chemical transformations.

4-Chloro-3-hydroxypyridine, by virtue of its functional groups, can undergo various reactions to form more complex heterocyclic structures. The chlorine atom at the 4-position can be displaced through nucleophilic substitution reactions, a common strategy for introducing different functional groups onto the pyridine ring. The hydroxyl group at the 3-position can also participate in reactions, such as etherification or esterification, to create a variety of derivatives.

While specific, direct applications of this compound in the synthesis of complex, named compounds are not extensively documented in publicly available research, the principles of organic synthesis suggest its potential as a valuable intermediate. The synthesis of substituted pyridines often involves the chlorination of hydroxypyridines, indicating that the chloro- and hydroxy- functionalities are key reactive sites for building molecular complexity. For instance, processes for preparing various substituted 4-hydroxypyridines are of significant interest due to their utility as precursors to bioactive molecules. google.com

The synthesis of related chlorinated pyridine derivatives highlights the importance of such compounds as intermediates. For example, methods for synthesizing 4-chloropyridine (B1293800) and its derivatives are well-established, underscoring the industrial relevance of this class of compounds as building blocks for pharmaceuticals and pesticides. patsnap.com

Table 1: Examples of Related Pyridine Derivatives in Organic Synthesis

| Compound Name | Role in Synthesis | Reference |

| 4-chloropyridine | Precursor for various pyridine derivatives | patsnap.com |

| 4-Chloro-3-nitro-2-pyridone | Intermediate in agrochemicals and dyestuffs | chemicalbook.com |

| Substituted 4-hydroxypyridines | Precursors to active substances in medicinal drugs and plant protection agents | google.com |

Applications in Agrochemical Research

The pyridine ring is a common structural motif in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. The presence of a pyridine core can confer desirable biological activity and selectivity.

While direct evidence of this compound being a precursor to a specific commercial agrochemical is limited in the available literature, the broader class of chloropyridine derivatives is extensively utilized in this sector. For instance, a complex pyridine derivative, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, is the active ingredient in certain herbicidal compositions. epo.org This highlights the importance of the substituted chloropyridine scaffold in developing new herbicidal agents.

The synthesis of agrochemicals often involves the use of chlorinated pyridine intermediates. For example, the production of the insecticide chlorpyrifos can start from tetrachloropyridine. google.com This demonstrates the industrial-scale use of chlorinated pyridines in the agrochemical industry.

Furthermore, research into new fungicidal compounds has explored pyridine carboxamide derivatives, which have shown promising activity. Although not directly synthesized from this compound, these studies underscore the value of the pyridine scaffold in the discovery of novel crop protection agents.

The development of novel herbicides also frequently involves pyridine-based structures. For example, substituted pyridine ketones have been investigated for their herbicidal and growth-inhibitory properties. google.com

Table 2: Examples of Pyridine Scaffolds in Agrochemicals

| Agrochemical/Derivative Class | Type | Application/Research Focus | Reference |

| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Herbicide | Active ingredient in herbicidal compositions | epo.org |

| Chlorpyrifos | Insecticide | Synthesized from tetrachloropyridine | google.com |

| Pyridine carboxamides | Fungicide | Investigated for fungicidal activity | |

| Substituted pyridine ketones | Herbicide | Investigated for herbicidal and growth-inhibitory properties | google.com |

Future Research Directions and Challenges

Innovations in Synthetic Methodologies and Efficiency

The synthesis of 4-Chloro-3-hydroxypyridine, while established, presents ongoing challenges related to yield, regioselectivity, and process efficiency. Future research is poised to address these limitations through innovative synthetic strategies.

Current methods often involve multi-step sequences starting from 3-hydroxypyridine (B118123). One prominent route includes the protection of the hydroxyl group, followed by a directed ortho-metalation (DoM) using strong bases like tert-butyllithium, subsequent chlorination, and final deprotection. unimi.itresearchgate.net While effective, this process requires cryogenic conditions and highly reactive organometallic reagents, posing scalability and safety challenges.

Key challenges and future innovations include:

Improving Regioselectivity: A significant hurdle is controlling the position of chlorination, as side reactions can lead to the formation of positional isomers. Future work will likely focus on developing more selective catalytic systems, potentially using transition metals, that can direct chlorination to the C4 position with high precision under milder conditions.

Process Intensification: The adoption of modern manufacturing techniques such as continuous flow chemistry could offer significant advantages. Flow reactors can provide superior control over reaction parameters like temperature and stoichiometry, potentially minimizing side-product formation and improving safety and yield, as seen in the industrial production of related heterocyclic compounds.

Greener Synthesis: There is a growing need for more environmentally benign synthetic routes that avoid harsh reagents and minimize waste. Research into enzymatic catalysis or photocatalytic methods for the regioselective chlorination of pyridine (B92270) rings represents a promising frontier.

| Synthetic Approach | Key Reagents | Challenges | Potential Innovations |

| Directed ortho-Metalation (DoM) | 3-Hydroxypyridine, Protecting groups (e.g., MEM-Cl), t-BuLi, C₂Cl₆ | Requires cryogenic temperatures, strong bases, multi-step process. unimi.itresearchgate.net | Development of milder directing groups and lithiation agents. |

| Electrophilic Chlorination | 3-Hydroxypyridine derivatives, N-chlorosuccinimide (NCS) | Control of regioselectivity, potential for over-chlorination. | Design of novel catalysts to enhance regiocontrol. |

| Continuous Flow Synthesis | Established reagents adapted for flow reactors | Initial setup costs, optimization of flow parameters. | Improved yield, safety, and scalability; reduced waste. |

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro substituent creates a complex electronic environment that governs the compound's reactivity.

The hydroxyl group at the C3 position acts as a directing group, facilitating electrophilic aromatic substitution at the C4 position. Conversely, the chlorine atom at C4 is susceptible to nucleophilic substitution, a reaction often exploited in the synthesis of more complex molecules. smolecule.com Future research will benefit from a detailed mechanistic elucidation of these processes. Advanced spectroscopic techniques (e.g., in situ NMR) and kinetic studies can provide valuable data on reaction intermediates and transition states. This empirical data, when combined with computational modeling, can offer a comprehensive picture of the reaction pathways, enabling more rational control over reaction outcomes.

Identification of Novel Biological Targets and Therapeutic Potentials

To date, the primary application of this compound has been as an intermediate in the synthesis of pharmacologically active agents. echemi.com Notably, it is a key precursor for ligands targeting the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which are under investigation for treating nicotine (B1678760) addiction and central nervous system disorders like depression. unimi.itresearchgate.netresearchgate.net

The future in this domain lies in expanding the scope of biological screening for derivatives of this compound. The structural motifs present in related heterocyclic compounds have shown a wide array of biological activities. For instance, various substituted pyridines and pyridazines exhibit antimicrobial, anti-inflammatory, and anticancer properties. This suggests that a library of novel compounds derived from this compound could yield candidates for new therapeutic areas.

Future research should focus on:

High-Throughput Screening: Systematically screening derivatives against diverse panels of biological targets, including kinases, proteases, and other receptor families.

Mechanism of Action Studies: For any identified "hits," detailed studies will be required to determine their precise mechanism of action, such as identifying the specific enzyme they inhibit or the receptor they modulate. smolecule.com

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment for building more complex and potent drug candidates.

Design and Synthesis of Advanced Functional Materials

While the primary focus has been on medicinal chemistry, the unique electronic and hydrogen-bonding capabilities of this compound make it a candidate for applications in material science. evitachem.com The pyridine ring is a well-known component in functional materials, and the specific substituents of this compound offer opportunities for fine-tuning material properties.

Potential future research directions include:

Metal-Organic Frameworks (MOFs): The hydroxyl group and the pyridine nitrogen can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of novel MOFs with tailored porosity, catalytic activity, or sensory capabilities.

Organic Electronics: Pyridine-based materials are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the chloro and hydroxyl groups could be harnessed to create new materials with specific charge-transport or photophysical characteristics.

Functional Polymers: Incorporating this compound as a monomer could lead to the development of functional polymers with unique thermal, chemical, or self-assembly properties driven by hydrogen bonding and dipole-dipole interactions.

Computational Predictions for Structure-Function Relationships

Computational chemistry is an indispensable tool for accelerating research and development. For this compound and its derivatives, computational methods can provide deep insights into structure-function relationships, guiding the synthesis of molecules with desired properties.

Molecular modeling has already been employed to understand how ligands derived from this compound bind to nicotinic receptors. unimi.it Future efforts will likely involve more sophisticated computational approaches:

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide highly accurate models of ligand-receptor binding, elucidating the subtle electronic interactions that determine binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of these molecules in biological environments or within a material matrix, offering insights into their stability, conformational preferences, and transport properties.

Predictive Modeling for ADMET Properties: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles.

By integrating these advanced computational predictions with empirical research, scientists can more efficiently navigate the vast chemical space of this compound derivatives to unlock their full potential in both medicine and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.